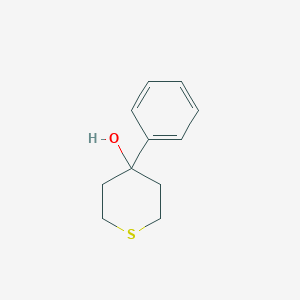

4-Phenylthian-4-ol

描述

4-Phenylthian-4-ol is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring (hexahydrothiopyran) substituted with a phenyl group and a hydroxyl group at the 4-position. The thiane ring introduces unique electronic and steric properties due to sulfur’s lower electronegativity compared to oxygen, influencing reactivity, solubility, and intermolecular interactions.

属性

IUPAC Name |

4-phenylthian-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRWPWSNMNQXGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540778 | |

| Record name | 4-Phenylthian-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22397-92-8 | |

| Record name | 4-Phenylthian-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylthian-4-ol typically involves the halogenation of phenyl sulfide to obtain 4-halophenyl sulfide, followed by a sulfhydrylation reaction to produce 4-phenylthio-phenylthiolate. The final step involves acidification to yield 4-Phenylthian-4-ol . This method avoids the use of environmentally harmful materials such as thiophenol and allows for efficient recycling of reaction materials and solvents.

Industrial Production Methods

Industrial production of 4-Phenylthian-4-ol follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process is designed to be environmentally friendly, minimizing waste and maximizing the recycling of solvents and other materials.

化学反应分析

Types of Reactions

4-Phenylthian-4-ol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert 4-Phenylthian-4-ol into corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert 4-Phenylthian-4-ol into its corresponding thiol or sulfide derivatives.

Substitution: Nucleophilic aromatic substitution reactions can occur, especially when the phenyl group is activated by electron-withdrawing substituents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学研究应用

4-Phenylthian-4-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials

作用机制

The mechanism of action of 4-Phenylthian-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. 4-Phenylphenol (Biphenyl-4-ol)

- Structure : A biphenyl system with a hydroxyl group at the 4-position .

- Stability: Stable under ambient conditions but decomposes upon heating, releasing toxic fumes (e.g., carbon monoxide) .

- Reactivity: No known hazardous reactions, but incompatible with strong oxidizers .

- Safety : Requires precautions for eye/skin contact; immediate flushing with water is recommended .

2.1.2. 4-(Pentafluorothio)phenol

- Structure: Phenol with a pentafluorothio (-SC₆F₅) substituent .

- Key Difference : Sulfur is part of a substituent rather than the ring, altering electronic effects. Thio groups enhance lipophilicity and may increase reactivity with electrophiles.

2.1.3. Laurentristich-4-ol

- While structural details are unclear, highlights methodologies for characterizing complex hydroxylated compounds, such as X-ray crystallography and NMR spectroscopy. These techniques could be applied to 4-Phenylthian-4-ol for structural validation .

Physicochemical Properties

- Solubility: The thiane ring in 4-Phenylthian-4-ol likely reduces water solubility compared to 4-Phenylphenol, which is sparingly soluble in water (0.1 g/L at 25°C) .

- Acidity: The hydroxyl group’s pKa may differ due to sulfur’s electron-donating effects. For 4-Phenylphenol, pKa ≈ 9.5–10 ; 4-Phenylthian-4-ol’s pKa is expected to be higher.

生物活性

4-Phenylthian-4-ol, a sulfur-containing compound, has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

4-Phenylthian-4-ol is characterized by a thian (thiophene) ring substituted with a phenyl group. Its structure can influence its reactivity and biological activity. The absence of additional substituents, such as methyl or ethyl groups found in related compounds, may affect its interaction with biological targets.

1. Antimicrobial Properties

Research indicates that 4-Phenylthian-4-ol exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against bacterial strains, suggesting it could be a candidate for developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

| Pathogen | Activity | Mechanism |

|---|---|---|

| Escherichia coli | Moderate inhibition | Membrane disruption |

| Staphylococcus aureus | Significant inhibition | Inhibition of metabolic pathways |

2. Antioxidant Effects

The compound has been investigated for its antioxidant properties. It may scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and related diseases.

The biological activity of 4-Phenylthian-4-ol can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress, resulting in apoptosis or necrosis in susceptible cells.

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, 4-Phenylthian-4-ol was tested against Pseudomonas aeruginosa. The results showed that the compound significantly reduced biofilm formation and virulence factor production at sub-MIC concentrations. This suggests potential applications in treating infections where biofilm formation is a challenge.

Case Study 2: Synergistic Effects

A study explored the synergistic effects of 4-Phenylthian-4-ol when combined with conventional antibiotics. Results indicated enhanced antimicrobial activity, indicating that this compound could be used to augment existing treatments for resistant bacterial strains.

Research Findings

Recent studies have focused on the structural modifications of thian derivatives to enhance their biological activities. For instance, modifications with methyl or ethyl groups have shown increased potency against certain pathogens compared to 4-Phenylthian-4-ol itself.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。